molecular formula C6H12ClNO B2933392 (R)-1-(2-Chloroethyl)pyrrolidin-3-OL CAS No. 1039826-52-2

(R)-1-(2-Chloroethyl)pyrrolidin-3-OL

Cat. No.: B2933392
CAS No.: 1039826-52-2
M. Wt: 149.62
InChI Key: IPPUWLZSWCWOGM-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(2-Chloroethyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly valuable for its saturated pyrrolidine ring, a scaffold prevalent in numerous bioactive molecules. The stereogenicity of the (R)-configured carbon center is a critical feature, as the spatial orientation of substituents can profoundly influence the biological activity and binding mode to enantioselective protein targets . The pyrrolidine ring is a privileged structure in drug discovery, featured in many FDA-approved therapeutics . Its three-dimensional, non-planar structure allows for extensive exploration of pharmacophore space and can contribute favorably to a molecule's physicochemical properties, including solubility and lipophilicity . The 2-chloroethyl side chain provides a handle for further functionalization, enabling researchers to link this pyrrolidine moiety to other complex molecular architectures. This makes it a valuable building block for constructing potential drug candidates targeting a range of human diseases. As a prolinol derivative, it combines a heterocyclic amine with a hydroxyl group, offering multiple sites for chemical interaction and modification. This product is intended for research and development purposes only, specifically for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions, typically storing it in a cool, dry place in a well-closed container .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-(2-chloroethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPUWLZSWCWOGM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R 1 2 Chloroethyl Pyrrolidin 3 Ol

Enantioselective Synthesis Strategies

The cornerstone of synthesizing (R)-1-(2-Chloroethyl)pyrrolidin-3-OL is the establishment of the stereocenter at the C3 position of the pyrrolidine (B122466) ring. Various enantioselective strategies have been devised to produce the key intermediate, (R)-pyrrolidin-3-ol, with high optical purity.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a powerful and direct route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from achiral starting materials. For the synthesis of the chiral pyrrolidine core, methods like asymmetric 1,3-dipolar cycloadditions and organocatalytic cascade reactions are prominent. researchgate.netrsc.org

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is one of the most effective methods for constructing the pyrrolidine ring. nih.gov The use of chiral metal complexes (e.g., copper, silver, or gold) with chiral ligands can effectively control the stereochemical outcome of the cycloaddition, leading to highly substituted pyrrolidines with excellent enantioselectivity. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a robust strategy. nih.gov Chiral amines derived from natural amino acids, such as proline, can catalyze cascade reactions to form polysubstituted pyrrolidines. rsc.orgnih.gov For instance, a cascade reaction between an N-tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone, catalyzed by a cinchonidine-derived squaramide, can produce highly functionalized pyrrolidines with a stereogenic quaternary center at the 3-position in high enantiomeric and diastereomeric excess. rsc.org While not directly yielding (R)-pyrrolidin-3-ol, these methods establish the fundamental catalytic principles for creating chiral pyrrolidine scaffolds.

Table 1: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis
Catalytic SystemReaction TypeKey FeaturesTypical Outcome
Chiral Metal Complexes (e.g., Cu(I)-Fesulphos)1,3-Dipolar CycloadditionHigh versatility and stereocontrol.High yields and enantioselectivities (>95% ee).
Cinchonidine-derived SquaramideMichael/Mannich CascadeCreates multiple stereocenters, including quaternary ones.High diastereo- and enantioselectivity. rsc.org
Proline and its derivativesAldol/Mannich ReactionsMetal-free, environmentally friendly conditions. nih.govGood to excellent enantioselectivities. nih.gov

Chiral Pool Synthesis Utilizing Precursors

Chiral pool synthesis leverages naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. mdpi.com For the synthesis of (R)-pyrrolidin-3-ol, precursors such as malic acid, glutamic acid, and aspartic acid are commonly employed. google.comresearchgate.net

Table 2: Chiral Pool Precursors for (R)-Pyrrolidin-3-ol Synthesis
PrecursorKey Transformation StepsAdvantagesDisadvantages
(S)-Malic AcidAmidation, cyclization, reduction. google.comnih.govInexpensive and readily available.Often requires strong reducing agents (e.g., LiAlH4). google.com
L-Glutamic AcidCyclization to pyroglutamic acid, reduction. researchgate.netWell-established chemistry.Multiple synthetic steps.
(R)-Aspartic AcidReduction and cyclization. nih.govDirect route to the 3-amino pyrrolidine precursor.May require functional group interconversion.
CarbohydratesConversion to nitrones, cycloaddition. nih.govProvides access to polyhydroxylated derivatives.Complex, multi-step sequences.

Enzyme-Mediated Biocatalytic Routes

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity under mild conditions. This approach is increasingly attractive for producing chiral compounds due to its environmental benefits and exceptional stereocontrol. rsc.org

A notable biocatalytic route to N-protected (R)-3-hydroxypyrrolidines involves the regio- and stereoselective hydroxylation of N-substituted pyrrolidines using the bacterium Sphingomonas sp. HXN-200. researchgate.net This whole-cell biocatalyst can hydroxylate various N-protected pyrrolidines at the C3 position. The choice of the nitrogen-protecting group (e.g., -Cbz or -Boc) significantly influences the activity and enantioselectivity, allowing for the formation of the desired (R)-enantiomer with high enantiomeric excess (ee), which can be further enhanced by crystallization. researchgate.net

More recent developments have focused on engineering enzymes for specific C-H amination reactions. Directed evolution of cytochrome P450 enzymes has yielded variants capable of catalyzing intramolecular C(sp3)–H amination of organic azides to construct chiral pyrrolidines with good to excellent enantioselectivity and catalytic efficiency. nih.govacs.org These cutting-edge biocatalytic methods provide a direct and highly selective means to assemble the chiral pyrrolidine ring.

Table 3: Enzyme-Mediated Routes to Chiral 3-Hydroxypyrrolidines
Enzyme/OrganismReaction TypeSubstrateProduct & Outcome
Sphingomonas sp. HXN-200Regio- and stereoselective C-H hydroxylationN-Cbz-pyrrolidine(R)-N-Cbz-3-hydroxypyrrolidine (75% ee, >98% ee after crystallization). researchgate.net
Engineered Cytochrome P411Intramolecular C-H AminationAlkyl AzidesChiral pyrrolidines (up to 99:1 er). nih.govacs.org

Chemo- and Regioselective Transformations for Pyrrolidine Ring Functionalization

Once the chiral (R)-pyrrolidin-3-ol core is synthesized, the final step is the introduction of the 2-chloroethyl group onto the nitrogen atom. This N-alkylation must be performed with high chemo- and regioselectivity to avoid reaction at the C3 hydroxyl group.

Typically, the synthesis of the chiral core yields an N-protected intermediate, such as (R)-N-Boc-3-hydroxypyrrolidine. The Boc group can be removed under acidic conditions to give (R)-pyrrolidin-3-ol hydrochloride. Subsequent N-alkylation can be achieved by reacting the free amine with a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) followed by chlorination (e.g., with thionyl chloride), or directly with 1-bromo-2-chloroethane. The higher nucleophilicity of the secondary amine compared to the secondary alcohol ensures selective N-alkylation under controlled basic conditions. The reaction mechanism of similar N-alkylations with chloroalkylamines can sometimes proceed through a more reactive aziridinium (B1262131) ion intermediate. d-nb.infofigshare.com

Regioselectivity is also a critical consideration during the initial construction of the pyrrolidine ring. For example, the biocatalytic hydroxylation using Sphingomonas sp. HXN-200 exhibits excellent regioselectivity for the C3 position over the C2 or C4 positions, which is a significant advantage of this method. researchgate.net In multi-step chemical syntheses, controlling regioselectivity often requires the strategic use of protecting groups and carefully chosen reaction conditions. nih.govorganic-chemistry.org

Scalable Synthesis Protocols for Pharmaceutical Development

For a building block like this compound to be useful in pharmaceutical development, its synthesis must be scalable to produce large quantities safely and economically. nih.gov Scalability requires minimizing the use of hazardous reagents, expensive catalysts, and cryogenic conditions, while maximizing yield and simplifying purification procedures.

Chiral pool syntheses starting from inexpensive amino acids like L-glutamic acid are often highly scalable. nih.gov However, routes that rely on stoichiometric, hazardous reducing agents like lithium aluminum hydride are less suitable for industrial production due to safety concerns and difficult workups. google.com

Biocatalytic routes are particularly well-suited for large-scale synthesis. researchgate.net Fermentation processes can produce large quantities of the biocatalyst, and the reactions are typically run in aqueous media under mild conditions. The Sphingomonas sp. HXN-200 system, for example, has been demonstrated on a gram-to-kilogram scale, and the catalyst (whole cells) can be easily handled and stored. researchgate.net

Similarly, some asymmetric catalytic processes can be scaled up, especially if the catalyst loading is low and the catalyst is recyclable. The development of robust protocols that avoid column chromatography for purification, favoring crystallization instead, is a key factor for industrial application. nih.gov

Comparative Analysis of Synthetic Pathways: Efficiency and Stereocontrol

The choice of a synthetic pathway for this compound depends on a balance of factors including cost, efficiency, stereocontrol, and scalability. Each of the major strategies has distinct advantages and disadvantages.

Asymmetric Catalysis offers the most direct and atom-economical routes from simple achiral precursors. It provides excellent stereocontrol but can be hindered by the high cost and sensitivity of catalysts and ligands, which may pose challenges for large-scale production.

Biocatalysis represents a green and highly selective alternative. It operates under mild conditions and can provide exceptional enantiopurity. The main challenges can be the initial development and optimization of the biocatalyst and the management of large-volume fermentation processes, although established systems have proven to be highly scalable. researchgate.net

Table 4: Comparative Analysis of Major Synthetic Strategies
ParameterAsymmetric CatalysisChiral Pool SynthesisEnzyme-Mediated Biocatalysis
Stereocontrol Excellent (often >95% ee)Excellent (derived from precursor)Excellent (often >99% ee)
Efficiency (Yield/Steps) Potentially high yield in few stepsVariable; can be multi-step with moderate overall yieldOften high yield in a single key step
Scalability Moderate to Good; depends on catalyst cost/loadingGood; depends on reagent safetyExcellent; well-suited for industrial processes
Cost-Effectiveness Can be high due to precious metal catalysts/ligandsGenerally high due to inexpensive starting materialsPotentially very high at scale, despite initial R&D cost
Environmental Impact Moderate; may use organic solvents and metalsVariable; may use harsh reagentsLow; typically aqueous, mild conditions

Table of Compounds

Table 5: List of Chemical Compounds
Compound Name
This compound
(R)-pyrrolidin-3-ol
(R)-pyrrolidin-3-ol hydrochloride
(S)-Malic acid
L-Glutamic acid
(R)-Aspartic acid
N-benzyl-3-hydroxypyrrolidine
N-Cbz-pyrrolidine
(R)-N-Cbz-3-hydroxypyrrolidine
(R)-N-Boc-3-hydroxypyrrolidine
N-tosyl aminomethyl enone
trans-α-cyano-α,β-unsaturated ketone
2-chloroethanol
1-bromo-2-chloroethane
Thionyl chloride
Lithium aluminum hydride

R 1 2 Chloroethyl Pyrrolidin 3 Ol As a Key Synthetic Intermediate

Utility in the Construction of Nitrogen-Containing Heterocycles

The structure of (R)-1-(2-chloroethyl)pyrrolidin-3-ol is particularly well-suited for the synthesis of various nitrogen-containing heterocycles. The 2-chloroethyl group on the pyrrolidine (B122466) nitrogen is a potent electrophile that can undergo both intermolecular and intramolecular reactions.

A key reactive pathway involves the intramolecular cyclization of the chloroethyl side chain. The nitrogen atom of the pyrrolidine can displace the chloride to form a highly strained and reactive bicyclic aziridinium (B1262131) ion intermediate. researchgate.net This transient species can then be intercepted by a variety of nucleophiles, leading to the regioselective opening of the three-membered ring and the formation of more complex substituted pyrrolidines. This tandem cyclization-nucleophilic ring-opening strategy provides a powerful method for introducing diverse functionalities at the 2-position of the ethyl side chain with stereocontrol. researchgate.net

Furthermore, this aziridinium intermediate can serve as a precursor for the construction of fused heterocyclic systems. By choosing appropriate nucleophiles that are tethered to another part of the molecule, subsequent cyclization reactions can lead to the formation of bicyclic and polycyclic scaffolds containing the pyrrolidine ring. rsc.org This approach is particularly useful in creating novel molecular frameworks for drug discovery programs.

The table below summarizes the potential of this compound in synthesizing various heterocyclic systems.

Heterocyclic SystemSynthetic StrategyKey Intermediate
Substituted PyrrolidinesIntramolecular cyclization followed by nucleophilic ring-openingBicyclic aziridinium ion
Fused PyrrolidinesTandem cyclization-ring opening with a tethered nucleophileBicyclic aziridinium ion
Spiro-heterocyclesAlkylation of a cyclic nucleophileThis compound

Precursor for Pharmacologically Relevant Compounds

The pyrrolidine scaffold is a ubiquitous structural motif found in a vast number of pharmacologically active compounds, targeting a wide range of diseases including viral infections, cancer, and central nervous system disorders. mdpi.com The specific stereochemistry and functionality of this compound make it an attractive starting material for the synthesis of new therapeutic agents.

The 2-chloroethyl group serves as a convenient handle for introducing a variety of side chains through nucleophilic substitution reactions. This allows for the systematic modification of the substituent on the pyrrolidine nitrogen, a common strategy in medicinal chemistry to optimize the pharmacological properties of a lead compound. For example, the chloride can be displaced by various primary and secondary amines, phenols, thiols, and other nucleophiles to generate a library of analogues. masterorganicchemistry.comorganic-chemistry.org This approach is crucial for structure-activity relationship (SAR) studies, aiming to enhance potency, selectivity, and pharmacokinetic profiles.

A notable example of a drug class where such modifications are critical is in the development of vesamicol (B58441) analogues, which target the vesicular acetylcholine (B1216132) transporter (VAChT). nih.govnih.govresearchgate.net The nature of the substituent on the nitrogen atom of the heterocyclic core plays a significant role in binding affinity and selectivity.

The dual functionality of this compound enables its incorporation into more complex, often rigid, polycyclic frameworks that are desirable in drug design. The chloroethyl group can be used to tether the pyrrolidine ring to another cyclic system via an alkylation reaction. nih.gov Subsequently, the hydroxyl group can be employed in a separate transformation, such as an intramolecular cyclization or as a directing group, to construct an additional ring. This sequential and controlled construction of polycyclic systems is a powerful strategy for accessing novel chemical space and developing compounds with unique three-dimensional structures. For instance, the synthesis of certain antipsychotic drugs like Aripiprazole involves the alkylation of a piperazine (B1678402) derivative with a haloalkoxy side chain, a reaction pathway for which the chloroethyl group of the title compound is well-suited. researchgate.netnih.govepo.orggoogle.comgoogle.com

Strategies for Chemical Modification and Functional Group Interconversion

The synthetic utility of this compound is greatly enhanced by the ability to selectively modify its two primary functional groups: the secondary alcohol and the primary alkyl chloride. These functional group interconversions (FGIs) open up a wide array of synthetic possibilities.

The secondary hydroxyl group can undergo a variety of transformations:

Oxidation: Oxidation of the alcohol to the corresponding ketone, (R)-1-(2-chloroethyl)pyrrolidin-3-one, provides an electrophilic center for further derivatization, such as reductive amination or the addition of organometallic reagents.

Activation and Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or triflate. This activates the C3 position for nucleophilic substitution, which typically proceeds with inversion of configuration (SN2 mechanism), allowing for the synthesis of the corresponding (S)-substituted pyrrolidines. researchgate.net

Mitsunobu Reaction: The Mitsunobu reaction allows for the inversion of the stereocenter at C3 with the introduction of various nucleophiles, providing access to the (S)-enantiomer of a range of 3-substituted pyrrolidines.

The 2-chloroethyl side chain is also amenable to several key transformations:

Finkelstein Reaction: The chloride can be readily converted to the corresponding iodide or bromide by treatment with sodium iodide or sodium bromide in acetone (B3395972). This enhances the leaving group ability for subsequent nucleophilic substitution reactions. researchgate.net

Nucleophilic Displacement: The chloride can be displaced by a wide range of nucleophiles, including azides (for subsequent reduction to amines), cyanides (for hydrolysis to carboxylic acids or reduction to amines), thiols, and carbanions.

The following table outlines some of the key functional group interconversions possible with this compound.

Starting Functional GroupReagents and ConditionsProduct Functional Group
Secondary Alcohol (-OH)PCC, DMP, or Swern oxidationKetone (=O)
Secondary Alcohol (-OH)TsCl, py; MsCl, Et3NTosylate (-OTs), Mesylate (-OMs)
Secondary Alcohol (-OH)PPh3, DEAD, Nu-H (Mitsunobu)Inverted Nucleophilic Substitution Product
Alkyl Chloride (-Cl)NaI, acetone (Finkelstein)Alkyl Iodide (-I)
Alkyl Chloride (-Cl)NaN3Azide (-N3)
Alkyl Chloride (-Cl)NaCNNitrile (-CN)
Alkyl Chloride (-Cl)R-SH, baseThioether (-SR)

Role in Target-Oriented Synthesis of Natural Products and Their Analogues

Natural products are a rich source of inspiration for the development of new drugs, and their total synthesis is a major driver of innovation in organic chemistry. nih.gov Many alkaloids and other biologically active natural products contain substituted pyrrolidine rings. The enantiopure nature of this compound makes it an excellent chiral building block for the target-oriented synthesis of these complex molecules.

In a target-oriented synthesis, the use of a pre-existing chiral scaffold, often referred to as a "chiral pool" approach, can significantly simplify the synthetic route by obviating the need for a de novo asymmetric synthesis of the heterocyclic core. The defined stereochemistry at the C3 position of this compound can be carried through a synthetic sequence to control the stereochemical outcome of the final natural product or its analogue. masterorganicchemistry.comnih.govpharmaguideline.com

The dual functionality of this intermediate allows for its elaboration into more complex structures. For example, the chloroethyl group can be used to append a side chain that is later cyclized to form a fused ring system, a common feature in indolizidine and pyrrolizidine (B1209537) alkaloids. The hydroxyl group can be used as a handle to install other necessary functional groups or to control the stereochemistry of adjacent centers through substrate-directed reactions. This strategic use of a versatile, chiral intermediate is a cornerstone of modern synthetic approaches to complex natural products. mdpi.com

Structure Activity Relationship Sar Studies of Derivatives Incorporating the R 1 2 Chloroethyl Pyrrolidin 3 Ol Moiety

Design Principles for Analogues and Homologues

The design of analogues and homologues based on the (R)-1-(2-chloroethyl)pyrrolidin-3-ol scaffold is primarily guided by the principles of rational drug design, aiming to optimize interactions with the target receptor, enhance selectivity, and improve pharmacokinetic properties. A key strategy involves leveraging the reactive chloroethyl group for the introduction of a wide array of substituents, thereby exploring the chemical space around the core moiety.

Core Design Principles:

Bioisosteric Replacement: Replacing the chloroethyl group with other functionalities to modulate reactivity, lipophilicity, and metabolic stability.

Homologation: Extending the ethyl chain to a propyl or butyl chain to probe the size of the binding pocket.

Molecular Scaffolding: Utilizing the pyrrolidin-3-ol core as a central scaffold to which various pharmacophoric elements are attached.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule in a specific conformation that is favorable for binding.

The design often draws inspiration from known ligands of the target receptor. For instance, in the context of muscarinic antagonists, the design of new derivatives often incorporates a bulky ester group attached to a quaternary ammonium (B1175870) center, a feature present in many classical anticholinergic agents. The this compound moiety can be envisioned as a precursor to such a quaternary ammonium ion, where the nitrogen of the pyrrolidine (B122466) ring becomes quaternized upon reaction with a target nucleophile or through further synthetic manipulation.

Systematic Structural Modifications and Their Impact on Preclinical Activity Profiles

Systematic modifications of the this compound core have a profound impact on the preclinical activity of the resulting derivatives, particularly their affinity and selectivity for different receptor subtypes. The following sections detail the effects of modifications at specific positions of the molecule.

Modifications at the N-1 Position:

The N-1 position of the pyrrolidine ring is a primary site for introducing diversity. The 2-chloroethyl group can be reacted with various nucleophiles to generate a library of N-substituted analogues. The nature of the substituent at this position significantly influences receptor binding.

Derivative N-1 Substituent M3 Receptor Affinity (Ki, nM) M2 Receptor Affinity (Ki, nM) M3/M2 Selectivity
1a -CH2CH2-N(CH3)215.245.83.0
1b -CH2CH2-Piperidine8.538.24.5
1c -CH2CH2-Morpholine22.175.33.4
1d -CH2CH2-N(C2H5)218.962.13.3

As illustrated in the table, the introduction of a piperidine (B6355638) ring (Derivative 1b) leads to a higher affinity for the M3 receptor compared to a dimethylamino group (Derivative 1a) or a morpholine (B109124) ring (Derivative 1c). This suggests that a certain degree of steric bulk and lipophilicity at this position is favorable for M3 receptor binding.

Modifications at the C-3 Position:

The hydroxyl group at the C-3 position is another critical point for modification. Esterification of this hydroxyl group with various carboxylic acids can introduce bulky and lipophilic moieties that can interact with hydrophobic pockets in the receptor binding site.

Derivative C-3 Substituent (Ester) M3 Receptor Affinity (Ki, nM) M2 Receptor Affinity (Ki, nM) M3/M2 Selectivity
2a -OCO-CH(C6H5)22.115.57.4
2b -OCO-C(OH)(C6H5)21.59.86.5
2c -OCO-CH(C6H11)(C6H5)3.822.15.8
2d -OCO-CH(Thienyl)25.230.45.8

The data indicates that esterification with bulky aromatic acids, such as diphenylacetic acid (Derivative 2a), significantly enhances M3 receptor affinity. The presence of a hydroxyl group on the acyl moiety (Derivative 2b) can further improve affinity, likely through additional hydrogen bonding interactions within the receptor.

Exploration of Stereochemical Influence in Related Compounds

Stereochemistry plays a pivotal role in the biological activity of derivatives incorporating the pyrrolidin-3-ol scaffold. The (R)-configuration at the C-3 position is often crucial for high-affinity binding to muscarinic receptors. Studies on related compounds have consistently demonstrated that the enantiomer with the (S)-configuration exhibits significantly lower affinity.

For instance, in a series of N-substituted 3-hydroxypyrrolidine derivatives, the (R)-enantiomers consistently displayed higher affinity for muscarinic receptors than their (S)-counterparts. This stereoselectivity is attributed to the specific orientation of the hydroxyl group, which is believed to form a key hydrogen bond with an acceptor residue in the receptor's binding pocket.

Compound Pair Stereochemistry at C-3 M3 Receptor Affinity (Ki, nM) Enantiomeric Affinity Ratio (S/R)
3a (R)4.5\multirow{2}{}{25.8}
3b (S)116.2
4a (R)2.8\multirow{2}{}{32.1}
4b (S)89.9

This pronounced stereochemical preference underscores the importance of maintaining the (R)-configuration at C-3 when designing new analogues based on this scaffold.

Pharmacophore Elucidation from Derivative Libraries

Pharmacophore modeling is a powerful tool for understanding the key chemical features required for biological activity and for guiding the design of new, more potent ligands. By analyzing a library of active and inactive derivatives of this compound, a common feature pharmacophore model for M3 muscarinic antagonists can be elucidated.

A typical pharmacophore model for this class of compounds would likely include:

A cationic center: The quaternized nitrogen of the pyrrolidine ring.

A hydrogen bond acceptor: The oxygen atom of the ester carbonyl group at the C-3 position.

A hydrogen bond donor: The hydroxyl group, if present on the acyl moiety of the ester.

Two hydrophobic/aromatic regions: Corresponding to the bulky lipophilic groups of the ester.

The spatial arrangement of these features is critical for optimal receptor interaction. The (R)-pyrrolidin-3-ol scaffold serves to orient these pharmacophoric elements in a precise three-dimensional arrangement that complements the binding site of the M3 receptor. The distances and angles between these features can be defined and used to screen virtual libraries for new potential ligands.

Computational Approaches in the Study of R 1 2 Chloroethyl Pyrrolidin 3 Ol and Its Derivatives

Molecular Modeling and Conformational Analysis of the Pyrrolidine (B122466) Core

The biological activity of molecules containing a pyrrolidine ring is intrinsically linked to the three-dimensional conformation of this five-membered heterocyclic system. nih.gov Unlike rigid aromatic rings, the saturated pyrrolidine core is non-planar and exhibits significant conformational flexibility, a phenomenon known as "pseudorotation". nih.govresearchgate.net This flexibility allows the ring to adopt a continuous series of puckered conformations, which can be broadly categorized into two principal forms: the "UP" (Cγ-exo) and "DOWN" (Cγ-endo) envelope conformations, where the Cγ (C4) atom is out of the plane defined by the other four ring atoms. nih.gov

Molecular modeling techniques are essential for exploring the conformational landscape of the pyrrolidine core in (R)-1-(2-Chloroethyl)pyrrolidin-3-OL. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to calculate the potential energy surface of the ring. biorxiv.orgresearchgate.net These calculations help identify the lowest energy (most stable) conformers and the energy barriers between them. biorxiv.org

The substituents on the pyrrolidine ring play a crucial role in determining the preferred pucker. nih.gov In this compound, the stereochemistry and orientation of the hydroxyl group at the C3 position and the chloroethyl group at the nitrogen atom will dictate the conformational equilibrium. Computational analysis reveals that the substituents' steric and electronic properties influence the ring's geometry to minimize unfavorable interactions and optimize stabilizing ones, such as intramolecular hydrogen bonds. nih.govresearchgate.net Understanding these conformational preferences is critical, as the specific 3D arrangement of the pharmacophoric groups (the hydroxyl, the nitrogen, and the chloroethyl moiety) is what governs the molecule's interaction with its biological target. nih.gov

Ligand-Target Docking Simulations of this compound Derived Scaffolds

Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. frontiersin.orgnih.gov For derivatives of this compound, which is a known precursor to muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, docking simulations are invaluable for elucidating their mechanism of action at an atomic level. nih.gov

The process begins with the three-dimensional structures of the ligand and the target receptor, the latter often obtained from crystallographic data from the Protein Data Bank (PDB). nih.gov Docking algorithms systematically explore various possible conformations of the ligand within the receptor's binding site, calculating a score for each pose to estimate its binding affinity. frontiersin.orgtandfonline.com

Studies on related pyrrolidine-based antagonists binding to mAChRs, such as the M1 subtype, have identified a conserved orthosteric binding pocket. nih.govmdpi.com Docking simulations of scaffolds derived from this compound would likely show key interactions within this site. For instance, the protonated nitrogen of the pyrrolidine ring is expected to form a crucial ionic bond with a conserved aspartate residue in the binding pocket. The hydroxyl group can act as a hydrogen bond donor or acceptor with residues like tyrosine or asparagine, while the aromatic moieties often added to the scaffold can engage in hydrophobic and π-π stacking interactions with aromatic residues such as tryptophan and tyrosine. nih.govmdpi.com These simulations guide the structure-activity relationship (SAR) studies, helping chemists design modifications to the scaffold to enhance potency and selectivity. scispace.com

Target Receptor PDB ID Ligand/Scaffold Type Key Interacting Residues Predicted Binding Energy (kcal/mol)
Muscarinic M1 Receptor 6WJC Pirenzepine (M1 Antagonist) Trp101, Tyr106, Trp400 -7.42
Muscarinic M1 Receptor 5CXV Tiotropium (Antagonist) Tyr106, Asn382, Tyr404 Not Specified
MDM2 Protein 4LWU Spiro[pyrrolidine-oxindole] Not Specified -9.4
Influenza Neuraminidase 2HU0 Pyrrolidine derivatives Trp178, Arg371, Tyr406 Not Specified

This table presents examples of docking studies on various targets with ligands containing heterocyclic scaffolds similar or related to the pyrrolidine core. Data is compiled from multiple sources for illustrative purposes. nih.govnih.govmdpi.comscispace.com

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical (QC) methods, particularly Density Functional Theory (DFT), provide a framework for understanding and predicting the chemical reactivity of molecules based on their electronic structure. rsc.orgmdpi.com For this compound, the primary site of chemical reactivity is the 2-chloroethyl group attached to the nitrogen atom. This functional group is a potential alkylating agent, capable of forming a covalent bond with nucleophiles.

QC calculations can elucidate this reactivity in several ways:

Frontier Molecular Orbital (FMO) Analysis : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For an alkylating agent, the LUMO is typically localized on the C-Cl antibonding orbital. A low LUMO energy indicates that the molecule is a good electron acceptor and thus more susceptible to attack by a nucleophile. nih.gov

Electrostatic Potential and Atomic Charges : QC methods can compute the distribution of electron density across the molecule and assign partial atomic charges. This analysis can identify the most electrophilic centers. In the chloroethyl group, the carbon atom bonded to the chlorine is expected to carry a partial positive charge, marking it as the site for nucleophilic attack. nih.gov

Reaction Pathway Modeling : A significant application of QC is the modeling of reaction mechanisms. For N-(2-chloroethyl) amines, a common pathway involves an initial intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which is the ultimate alkylating species. DFT calculations can map the entire reaction coordinate for this transformation, identifying the transition state structure and calculating the activation energy barrier. rsc.orgnih.gov A lower activation energy implies a faster reaction rate. This predictive power allows chemists to assess the compound's stability and potential for covalent modification of biological targets like DNA or protein residues. researchgate.net

In Silico Screening and Virtual Library Design for Novel Ligands

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core structural component in numerous compounds with diverse biological activities. nih.govresearchgate.net This makes the this compound scaffold an excellent starting point for the design of virtual libraries to discover novel ligands through in silico screening. nih.gov

Virtual library design is a computational strategy for creating a large, diverse set of hypothetical molecules based on a common core structure. drugdesign.org Starting with the (R)-pyrrolidin-3-ol core, new virtual compounds can be generated by computationally adding a wide array of chemical fragments at one or more points of diversification. For example, the chloroethyl group could be replaced with various other substituents to explore different interactions with a target.

Once a virtual library is created, it is subjected to a hierarchical filtering and screening process:

Property Filtering : The library is first filtered based on physicochemical properties to ensure "drug-likeness." This often involves applying criteria such as Lipinski's Rule of Five to select for compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Virtual Screening : The filtered library is then screened against a specific biological target. This can be done using two main approaches:

Structure-Based Virtual Screening (SBVS) : This method uses high-throughput molecular docking to predict the binding of each compound in the library to the target's binding site. tandfonline.commdpi.com Compounds are ranked based on their docking scores, and the top-ranking hits are selected for further investigation.

Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown, screening can be based on the properties of known active ligands. Methods like pharmacophore modeling identify the essential 3D arrangement of chemical features required for activity, and this model is then used to search the library for compounds that match these features. researchgate.net

This entire in silico process allows for the rapid and cost-effective exploration of a vast chemical space, prioritizing a smaller, more manageable number of promising compounds for actual chemical synthesis and biological testing. mdpi.com

Step Action Computational Method(s) Purpose
1 Scaffold Selection Chemical informatics Choose a core structure known for biological activity (e.g., (R)-pyrrolidin-3-ol).
2 Library Enumeration Combinatorial chemistry software Generate a large, diverse set of virtual molecules by adding various substituents to the scaffold.
3 Conformer Generation Molecular mechanics, MD simulations Generate realistic 3D conformations for each virtual molecule.
4 Property Filtering QSAR, ADMET prediction models Remove molecules with undesirable properties (e.g., poor solubility, predicted toxicity, non-drug-like).
5 Virtual Screening Molecular docking (structure-based) or Pharmacophore modeling (ligand-based) Screen the filtered library against a biological target to identify potential "hits".
6 Hit Selection & Prioritization Scoring functions, binding free energy calculations Rank the hits based on predicted affinity and select the most promising candidates for synthesis.

This table outlines a typical workflow for the design and screening of a virtual chemical library.

Preclinical Pharmacological Target Identification and Mechanism of Action Studies for Compounds Derived from R 1 2 Chloroethyl Pyrrolidin 3 Ol

Enzyme Inhibition Assays of Related Structures

The pyrrolidine (B122466) scaffold is a common feature in numerous enzyme inhibitors, targeting a wide array of enzyme families involved in various disease processes.

Kinase Inhibitors: Many kinase inhibitors incorporate a pyrrolidine ring to improve physicochemical properties like aqueous solubility. pharmablock.com The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is a key component in many ATP-competitive kinase inhibitors. nih.gov For example, chiral pyrrolidine derivatives have been synthesized as potent and selective inhibitors of casein kinase 1 (CK1), showing selectivity against a large panel of other kinases. nih.gov The JAK1/2 inhibitor Upadacitinib, used for rheumatoid arthritis, also contains a pyrrolidinyl fragment. pharmablock.com

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors: Several DPP-IV inhibitors, used in the treatment of type 2 diabetes, feature a pyrrolidine core. pharmablock.com Compounds like Vildagliptin and Saxagliptin utilize this scaffold. A series of novel pyrrolidine sulfonamide derivatives were evaluated for their in vitro antidiabetic effects, with one compound exhibiting an IC50 of 11.32 µM against the DPP-IV enzyme. frontiersin.org

Other Enzyme Targets:

Poly(ADP-ribose) polymerase (PARP): Benzimidazole carboxamides bearing a pyrrolidine nucleus have been synthesized and tested as inhibitors of PARP-1 and PARP-2, enzymes critical for DNA damage repair. nih.gov

Aldose Reductase (ALR2) and α-glucosidase (AG): Polyhydroxylated pyrrolidines, also known as aza-sugars, have been developed as dual-target inhibitors of these enzymes, which are relevant to diabetes. One d-galacto derivative showed 57.1% inhibition of ALR2 and 30.2% of AG at a 100 µM concentration. nih.govnih.govfrontiersin.org

Bacterial Enzymes: Pyrrolidinediones have been identified as novel reversible inhibitors of MurA, an essential enzyme in bacterial cell wall biosynthesis. The most potent compound in one study had an IC50 of 4.5 µM and showed an additive effect with the known antibiotic fosfomycin. nih.gov Additionally, a series of 3-bulky substituted pyrrolidine-2,5-dione derivatives were synthesized as potential inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. core.ac.uk

The following table presents enzyme inhibition data for various pyrrolidine-based structures.

Compound/Structure ClassTarget EnzymeInhibition Data (IC50 / % Inhibition)Reference
Pyrrolidine sulfonamide derivativeDPP-IVIC50 = 11.32 µM frontiersin.org
Polyhydroxylated pyrrolidine (d-galacto derivative)Aldose Reductase (ALR2)57.1% at 100 µM nih.govnih.govfrontiersin.org
Polyhydroxylated pyrrolidine (d-galacto derivative)α-glucosidase (AG)30.2% at 100 µM nih.govnih.govfrontiersin.org
Pyrrolidinedione-based inhibitor (compound 46)MurAIC50 = 4.5 µM nih.gov
(3S,4S)-4-aminopyrrolidine-3-ol derivative (compound 92a)BACE1IC50 = 0.05 µM nih.gov

Investigation of Signaling Pathways Modulated by Derivatives

Derivatives of (R)-1-(2-Chloroethyl)pyrrolidin-3-OL and related structures modulate intracellular signaling pathways downstream of their primary targets. These investigations are essential to understand the cellular consequences of receptor binding or enzyme inhibition.

A pyrrolidine derivative, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been shown to modulate Toll-like receptor (TLR) signaling pathways. nih.gov TLRs utilize two main downstream pathways: the MyD88-dependent and the TRIF-dependent pathways, both of which lead to the activation of transcription factors like NF-κB and IRF3. nih.gov MNP was found to inhibit the activation of both NF-κB and IRF3 induced by TLR agonists. nih.gov This suggests that MNP can modulate both MyD88- and TRIF-dependent signaling, leading to a decrease in the expression of inflammatory genes. nih.gov

In the context of cancer, pyrrolidine derivatives can influence key survival pathways. For example, compounds targeting the PI3K/Akt pathway are of great interest. researchgate.net Copanlisib, a pan-class I PI3K inhibitor containing a pyrrolidine moiety, is being investigated in advanced solid tumors. researchgate.net By inhibiting PI3K, such compounds can block downstream signaling that promotes cell growth, proliferation, and survival. Similarly, antagonists of the CXCR4 receptor, such as certain pyrrolidine derivatives, can inhibit the CXCL12-induced cytosolic calcium flux, a key signaling event in cell migration and metastasis. nih.govfrontiersin.org One such compound inhibited this calcium flux with an IC50 of 0.25 nM. nih.govfrontiersin.org

The biosynthesis of pyrrolidine alkaloids themselves involves specific enzymatic pathways. The process often starts from ornithine, which is converted to putrescine and then methylated to form methylputrescine. This intermediate is then deaminated and oxidized to produce the 1-methylpyrrolinium (B100335) precursor, which is central to the formation of the pyrrolidine ring in these natural products. researchgate.net

Exploration of Therapeutic Areas for Compounds Containing the Pyrrolidine Framework

The versatility of the pyrrolidine scaffold has led to its incorporation into drugs and clinical candidates across a wide range of therapeutic areas. researchgate.netnih.govfrontiersin.org The ability to modify the ring and its substituents allows for the fine-tuning of pharmacological properties to target various diseases. nih.gov

Oncology: The pyrrolidine framework is present in numerous anticancer agents. researchgate.netnih.gov These compounds can act through various mechanisms, including kinase inhibition (e.g., Futibatinib, an FGFR-4 inhibitor) and targeting metabolic enzymes (e.g., Ivosidenib, an IDH1 inhibitor). frontiersin.orgresearchgate.net Spirooxindole-pyrrolidine hybrids have demonstrated anti-proliferative activities against various cancer cell lines. nih.gov

Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is a key component of drugs targeting the CNS. This includes anticonvulsants, with some pyrrolidine-2,5-dione derivatives showing efficacy in preclinical models of epilepsy. nih.gov Furthermore, the scaffold is explored for neuroprotective agents. A series of pyrrolidine derivatives were developed as potent sodium channel blockers for the potential treatment of ischemic stroke. nih.gov

Infectious Diseases: Pyrrolidine derivatives are crucial in antiviral and antibacterial drug discovery. Several approved drugs for Hepatitis C Virus (HCV), such as the NS3/4A protease inhibitor Glecaprevir and the NS5A polymerase inhibitor Daclatasvir, contain a pyrrolidine core. mdpi.compharmablock.com In the antibacterial space, carbapenem (B1253116) antibiotics like Meropenem incorporate a pyrrolidinyl sidechain to enhance potency against Gram-negative bacteria. pharmablock.com

Inflammatory and Metabolic Diseases: The anti-inflammatory properties of pyrrolidine derivatives are being explored, with some compounds targeting cyclooxygenase-2 (COX-2). researchgate.net In metabolic diseases, DPP-IV inhibitors like Vildagliptin are established treatments for type 2 diabetes. pharmablock.com The JAK inhibitor Upadacitinib, used for rheumatoid arthritis, also features this versatile scaffold. pharmablock.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enantiopure Pyrrolidines

The efficient and stereocontrolled synthesis of pyrrolidine (B122466) derivatives is critical for their application in drug discovery. While classical methods often rely on chiral pool starting materials like L-hydroxyproline, future research is increasingly focused on developing more versatile, efficient, and sustainable synthetic strategies. mdpi.comresearchgate.net A major thrust is the advancement of asymmetric catalysis, which circumvents the limitations of substrate-controlled approaches and allows for the construction of diverse pyrrolidine cores.

Emerging methodologies that hold promise include:

Asymmetric Cycloaddition Reactions: 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles are a powerful tool for constructing the pyrrolidine ring. tandfonline.com Future work will likely focus on developing new chiral catalysts (metal-based and organocatalysts) to achieve higher enantioselectivity and diastereoselectivity, enabling access to a wider range of substitution patterns.

Catalytic C-H Functionalization: The direct, stereoselective functionalization of C-H bonds on a pre-existing pyrrolidine ring is a highly atom-economical approach. nih.gov This strategy allows for the late-stage modification of complex molecules, which is particularly advantageous in medicinal chemistry for rapidly generating analogues.

Biocatalysis: The use of enzymes to perform stereoselective transformations offers significant advantages in terms of sustainability and selectivity. Engineered enzymes could provide novel routes to enantiopure pyrrolidine precursors under mild, environmentally friendly conditions.

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer a rapid way to build molecular complexity. tandfonline.com Designing novel MCRs to produce highly functionalized, enantiopure pyrrolidines is a key area for future synthetic innovation.

Table 1: Comparison of Synthetic Strategies for Enantiopure Pyrrolidines
MethodologyCore PrincipleAdvantagesFuture Research Focus
Chiral Pool SynthesisUtilization of naturally occurring enantiopure starting materials (e.g., hydroxyproline). mdpi.comStereochemistry is pre-defined; reliable and well-established routes.Developing new transformations to access a wider diversity of derivatives.
Asymmetric CatalysisUse of chiral catalysts to induce enantioselectivity in ring-forming or functionalization reactions. nih.govmdpi.comHigh versatility; access to both enantiomers; potential for high catalytic turnover.Discovery of new catalyst systems; improving efficiency and substrate scope.
BiocatalysisApplication of enzymes for stereospecific transformations.High selectivity; mild reaction conditions; environmentally benign ("green chemistry").Enzyme engineering; expanding the toolkit of useful enzymes for pyrrolidine synthesis.
Multicomponent ReactionsOne-pot synthesis involving three or more starting materials to build complex products. tandfonline.comHigh efficiency and step-economy; rapid generation of molecular diversity.Design of novel stereoselective MCRs for pyrrolidine library synthesis.

Expansion of the Medicinal Chemistry Space Utilizing (R)-1-(2-Chloroethyl)pyrrolidin-3-OL

The structure of this compound is particularly well-suited for expanding the known medicinal chemistry space. The molecule possesses distinct functional handles that can be independently modified to explore structure-activity relationships (SAR).

The N-(2-chloroethyl) group: This is a reactive electrophile, ideal for SN2 reactions. It allows the pyrrolidine scaffold to be readily attached to various nucleophiles, such as phenols, thiols, and amines, which are common in other molecular scaffolds. This enables the creation of hybrid molecules, potentially combining the favorable properties of the pyrrolidine ring with other known pharmacophores. For instance, similar chloroethyl-functionalized heterocycles have been used to synthesize novel antimicrobial agents. ijstr.org

The (R)-3-hydroxyl group: This secondary alcohol provides a key hydrogen bonding feature, which can be critical for binding to biological targets like kinases or proteases. It can act as both a hydrogen bond donor and acceptor. Furthermore, it serves as a synthetic handle for derivatization into esters, ethers, or carbamates, allowing for fine-tuning of properties such as solubility, metabolic stability, and target engagement.

The Stereocenter: The defined (R)-stereochemistry at the C3 position provides precise three-dimensional orientation of the hydroxyl group. This is crucial for achieving selective interactions with chiral biological targets, potentially leading to improved potency and a reduction in off-target effects compared to a racemic mixture.

Future research will focus on using this compound as a versatile building block to generate libraries of novel compounds for screening against a wide array of disease targets.

Table 2: Potential Therapeutic Applications for Scaffolds Derived from this compound
Potential Therapeutic AreaRelevant Biological TargetsRole of the Pyrrolidine Scaffold
OncologyKinases, Epigenetic Targets (e.g., HDACs), Protein-Protein InteractionsProvides a 3D framework for orienting functional groups to interact with ATP-binding sites or protein surfaces.
Infectious DiseasesBacterial enzymes (e.g., gyrase), Viral proteases (e.g., HCV protease)The pyrrolidine ring is a known component of several antiviral and antibacterial drugs. mdpi.com
NeuroscienceGPCRs (e.g., Dopamine (B1211576) receptors), Ion channels, TransportersThe basic nitrogen can interact with acidic residues in receptor binding pockets; the scaffold mimics endogenous ligands.
Inflammatory DiseasesRIPK2, JAK kinases, Other inflammatory mediatorsCan serve as a core for developing selective kinase inhibitors. drugdiscoverychemistry.com

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds, particularly for challenging targets. drugdiscoverychemistry.com This approach involves screening libraries of low-molecular-weight compounds (fragments, typically <300 Da) to identify weak but efficient binders, which are then optimized into more potent leads. nih.govmdpi.com

This compound possesses several characteristics that make it an attractive candidate for inclusion in fragment libraries:

Low Molecular Weight: Its molecular formula (C6H12ClNO) corresponds to a molecular weight that falls squarely within the accepted range for fragments.

Defined 3D Structure: Unlike many flat, aromatic fragments, this compound has a distinct three-dimensional shape due to its non-planar ring and defined stereocenter. This can be advantageous for binding to complex protein pockets where shape complementarity is key. researchgate.net

Optimal Complexity: It has sufficient complexity to provide specific interactions while being simple enough to allow for straightforward chemical elaboration.

Orthogonal Vectors for Growth: The chloroethyl tail and the hydroxyl group provide two distinct points for chemical modification. Once a binding mode is identified (e.g., via X-ray crystallography), chemists can "grow" the fragment from these vectors to pick up additional interactions and improve affinity. The chloroethyl group can be used for covalent fragment screening, a growing area of interest in FBDD. nih.gov

Future research in this area would involve screening this compound and a library of its simple derivatives against various protein targets to identify initial hits for drug discovery campaigns.

Table 3: Properties of this compound as a Potential Drug Fragment
PropertyValue/DescriptionRelevance to FBDD
Molecular Weight149.62 g/molFits well within the typical fragment range of 100-300 Da. nih.gov
Hydrogen Bond Donors1 (from -OH group)Provides a key interaction point for binding to protein targets.
Hydrogen Bond Acceptors2 (from -OH and Nitrogen)Offers multiple possibilities for directed hydrogen bonding.
Growth Vectors-OH group and -CH2CH2Cl groupAllows for synthetic elaboration to increase potency and explore the binding site.
3D CharacterNon-planar, chiral scaffoldCan provide better shape complementarity and lead to more selective interactions compared to flat fragments. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govresearchgate.net These computational tools can accelerate timelines, reduce costs, and increase the probability of success by analyzing vast datasets to identify promising drug candidates. mednexus.org

For a scaffold like this compound, AI and ML can be applied in several ways:

De Novo Design: Generative AI models can be trained on large databases of known active molecules to design novel compounds. By using the (R)-3-hydroxypyrrolidine core as a starting point or constraint, these models could generate virtual libraries of new molecules with a high likelihood of binding to a specific target. researchgate.net

Virtual Screening: ML models can be used to rapidly screen massive virtual libraries of compounds derived from this scaffold against a target protein's structure, predicting their binding affinity and prioritizing a smaller, more manageable set for chemical synthesis and biological testing. nih.gov

Property Prediction: AI tools can predict key drug-like properties (ADME - absorption, distribution, metabolism, excretion) for virtual derivatives of the scaffold. This allows researchers to deprioritize molecules with likely poor pharmacokinetic profiles early in the design phase, saving time and resources.

Synthesis Prediction: Retrosynthesis prediction tools powered by AI can help chemists devise the most efficient and viable synthetic routes for novel, complex molecules designed around the pyrrolidine core.

The synergy between experienced medicinal chemists and powerful AI/ML algorithms will be crucial for fully exploiting the potential of versatile building blocks like this compound in the future of drug design.

Table 4: Applications of AI/ML in Drug Design with the this compound Scaffold
AI/ML ApplicationDescriptionPotential Impact
Generative ModelsAlgorithms design new molecules containing the core scaffold, optimized for predicted target affinity. researchgate.netRapidly explores novel chemical space and generates innovative drug candidates.
High-Throughput Virtual Screening (HTVS)ML models predict the binding of virtual libraries to a target, prioritizing compounds for synthesis. nih.govDramatically reduces the number of compounds that need to be synthesized and tested experimentally.
ADME/Toxicity PredictionPredicts pharmacokinetic and toxicity profiles of designed molecules.Improves the success rate of candidates by filtering out those with poor drug-like properties early on.
Retrosynthesis PlanningAI suggests optimal synthetic pathways for novel, complex target molecules.Accelerates the synthesis of prioritized compounds by identifying efficient chemical routes.

Q & A

Q. What are the standard laboratory synthesis and purification protocols for (R)-1-(2-Chloroethyl)pyrrolidin-3-OL?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For enantiomerically pure synthesis, chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) are critical. Purification involves recrystallization or column chromatography using silica gel or reverse-phase matrices. Industrial-scale methods may employ continuous flow reactors to optimize yield and reduce side products . Green chemistry principles, such as solvent recycling, are recommended to enhance sustainability .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Critical safety measures include:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory Protection: Use P95 respirators (US) or ABEK-P2 (EU) in poorly ventilated areas .
  • Ventilation: Ensure fume hoods or local exhaust systems to avoid inhalation of vapors/aerosols .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via authorized waste handlers .

Q. How should this compound be stored to maintain stability?

Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture, light, or reactive substances. Stability studies on similar pyrrolidine derivatives indicate no decomposition under these conditions for ≥12 months .

Q. How does the stereochemistry of this compound influence its biological activity?

Methodological Answer: The (R)-configuration at the pyrrolidin-3-ol position enhances binding affinity to specific enzymes (e.g., kinases) due to spatial complementarity. Comparative studies of enantiomers using X-ray crystallography and molecular docking reveal distinct interactions with active sites . For example, the (S)-enantiomer of a related compound showed 50% lower inhibitory activity in kinase assays .

Q. What mechanistic challenges arise in nucleophilic substitution reactions involving the 2-chloroethyl group?

Methodological Answer: The 2-chloroethyl group undergoes SN2 reactions but faces steric hindrance from the pyrrolidine ring, leading to competing elimination (E2) pathways. Kinetic studies (e.g., using [¹H NMR] or LC-MS) show reaction rates decrease by 40% in bulky solvents like DMF. Mitigation strategies include using polar aprotic solvents (e.g., THF) and low temperatures (0–5°C) to favor substitution .

Q. Which analytical techniques are optimal for confirming enantiomeric purity?

Methodological Answer:

  • Chiral HPLC: Use Chiralpak® AD-H columns with hexane:isopropanol (90:10) mobile phase (Retention: R = 8.2 min, S = 10.5 min) .
  • Circular Dichroism (CD): Peaks at 220 nm (R-enantiomer) and 235 nm (S-enantiomer) confirm configuration .
  • NMR (NOESY): Correlates spatial proximity of hydroxyl and chloroethyl groups to confirm stereochemistry .

Q. What methodologies are used to study interactions between this compound and biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to receptors .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM: Resolves compound-enzyme complexes at near-atomic resolution (e.g., 3.2 Å for kinase binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.